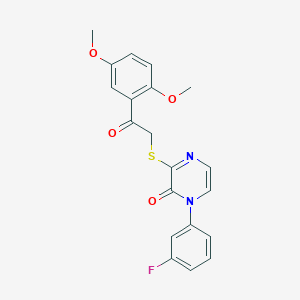
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as TAK-659 and belongs to the class of pyrazinone-based kinase inhibitors.
作用机制
The mechanism of action of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves the inhibition of kinase enzymes. Specifically, this compound can bind to the ATP-binding site of BTK and prevent its activity. This, in turn, can lead to the inhibition of B-cell receptor signaling, which is important for the survival and proliferation of B-cell malignancies.
生化和生理效应
The biochemical and physiological effects of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one are still being studied. However, it is known that this compound can selectively inhibit the activity of BTK, which is important for the survival and proliferation of B-cell malignancies. This can lead to the induction of apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune disorders.
实验室实验的优点和局限性
One of the advantages of using 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one in lab experiments is its specificity for BTK inhibition. This allows for the selective targeting of B-cell malignancies and can reduce the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, which means it can be easily absorbed and distributed in the body. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can lead to liver toxicity and other adverse effects.
未来方向
There are several future directions for the study of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one. One direction is the development of new drugs based on this compound for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the study of the potential toxicity of this compound and the development of strategies to reduce its toxicity. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound and its potential applications in other diseases.
合成方法
The synthesis of 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves a series of chemical reactions. The starting material for the synthesis is 2,5-dimethoxybenzoic acid, which is converted into a carboxylic acid chloride using thionyl chloride. The resulting compound is then reacted with 3-fluoroaniline to obtain the corresponding amide. The amide is then subjected to a series of reactions involving thionyl chloride, potassium tert-butoxide, and 2-bromoethyl methyl sulfide to produce the final product.
科学研究应用
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one has been extensively studied for its potential application in the treatment of various diseases, including cancer and autoimmune disorders. This compound acts as a kinase inhibitor, which means it can block the activity of certain enzymes that are involved in the development and progression of these diseases. Several studies have shown that 3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development of B-cell malignancies.
属性
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-26-15-6-7-18(27-2)16(11-15)17(24)12-28-19-20(25)23(9-8-22-19)14-5-3-4-13(21)10-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAAJHQGWCEHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

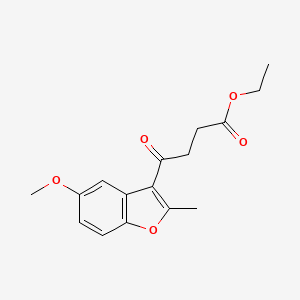
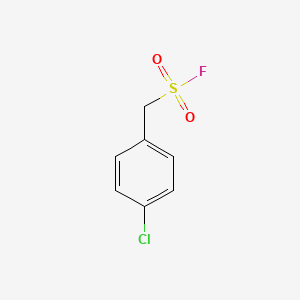
![Spiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2629857.png)
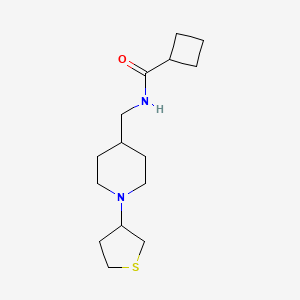
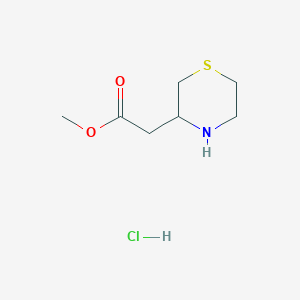
![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)
![3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2629862.png)
![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)
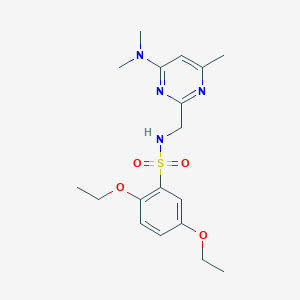
![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)
![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)
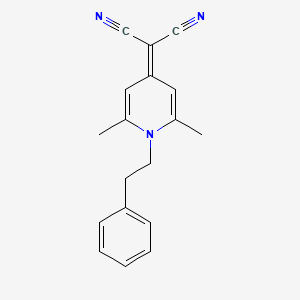
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)